

# detailed protocol for 7-Bromo-2-methyloxazolo[4,5-c]pyridine synthesis

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## Compound of Interest

Compound Name: 7-Bromo-2-methyloxazolo[4,5-c]pyridine

Cat. No.: B595773

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An established protocol for the synthesis of **7-Bromo-2-methyloxazolo[4,5-c]pyridine** has been developed, providing a clear pathway for researchers in drug development and chemical synthesis. This methodology is crucial for the production of this heterocyclic compound, which serves as a valuable building block in the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

## Application and Significance

**7-Bromo-2-methyloxazolo[4,5-c]pyridine** is a key intermediate in the synthesis of a variety of biologically active compounds. The oxazolopyridine core is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

## Synthesis Protocol

The synthesis of **7-Bromo-2-methyloxazolo[4,5-c]pyridine** is achieved through the cyclization of 4-amino-5-bromopyridin-3-ol. This reaction is analogous to the synthesis of its isomer, 6-Bromo-2-methyloxazolo[4,5-b]pyridine, from 2-amino-6-bromo-3-hydroxy-pyridine. The protocol involves the reaction of the aminopyridinol precursor with triethyl orthoacetate in the presence of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

## Experimental Protocol

### Materials:

- 4-amino-5-bromopyridin-3-ol
- Triethyl orthoacetate
- p-Toluenesulfonic acid monohydrate (catalytic amount)
- Ethyl acetate
- Water
- Magnesium sulfate (anhydrous)
- Ethanol

### Procedure:

- To a solution of 4-amino-5-bromopyridin-3-ol in a suitable reaction vessel, add triethyl orthoacetate.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
- Heat the reaction mixture with stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash sequentially with water.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the crude product by crystallization from a suitable solvent, such as ethanol, to yield **7-Bromo-2-methyloxazolo[4,5-c]pyridine**.

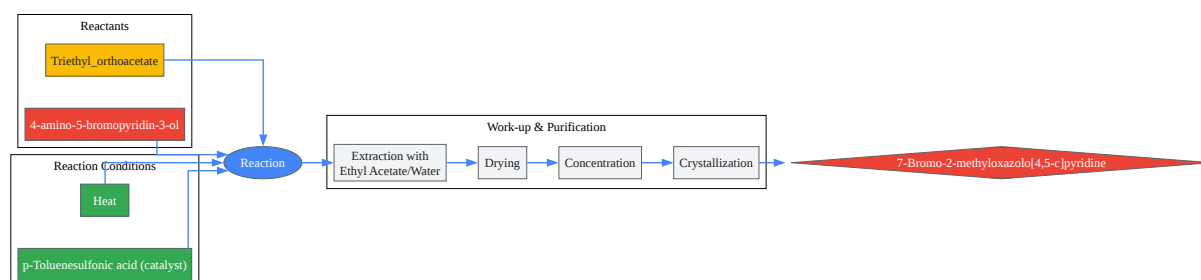
## Quantitative Data Summary

While specific yield and characterization data for the 7-bromo isomer are not detailed in the provided search results, the following table presents the data for the analogous synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine, which can be considered as a reasonable expectation for the target synthesis.

Parameter	Value
Starting Material	2-amino-6-bromo-3-hydroxy-pyridine
Reagent	Triethyl orthoacetate
Catalyst	p-Toluenesulfonic acid monohydrate
Product	6-Bromo-2-methyloxazolo[4,5-b]pyridine
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> O
Molecular Weight	213.03 g/mol
Expected Mass Spectrum (MH <sup>+</sup> )	213.2 and 215.2 Da

## Visualizing the Synthesis Workflow

The logical flow of the synthesis process can be visualized as follows:



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Caption: Synthesis workflow for **7-Bromo-2-methyloxazolo[4,5-c]pyridine**.

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